molecular formula C18H26N4O3S B10827815 3-amino-4-[(3S)-3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide

3-amino-4-[(3S)-3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B10827815
M. Wt: 378.5 g/mol
InChI Key: GOAKYBVMJUXOFY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of DS96432529 involves the preparation of 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide . The synthetic route includes the following steps:

    Formation of the thieno[2,3-b]pyridine core: This involves the cyclization of appropriate starting materials under controlled conditions.

    Introduction of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Functional group modifications:

Industrial production methods for DS96432529 are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions optimized for yield and purity.

Chemical Reactions Analysis

DS96432529 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, leading to derivatives with varied properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions are typically derivatives of DS96432529 with modified functional groups.

Scientific Research Applications

DS96432529 has a wide range of scientific research applications:

Comparison with Similar Compounds

DS96432529 is unique due to its potent and selective inhibition of CDK8, which distinguishes it from other bone anabolic agents. Similar compounds include:

    Dinaciclib: Another CDK inhibitor with broader activity against multiple CDKs.

    Palbociclib: A selective inhibitor of CDK4 and CDK6, used primarily in cancer therapy.

    Ribociclib: Similar to palbociclib, it targets CDK4 and CDK6 and is used in cancer treatment.

Compared to these compounds, DS96432529’s specificity for CDK8 and its bone anabolic properties make it a promising candidate for treating bone-related conditions .

Properties

Molecular Formula

C18H26N4O3S

Molecular Weight

378.5 g/mol

IUPAC Name

3-amino-4-[(3S)-3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C18H26N4O3S/c1-2-24-8-9-25-11-12-4-3-7-22(10-12)13-5-6-21-18-14(13)15(19)16(26-18)17(20)23/h5-6,12H,2-4,7-11,19H2,1H3,(H2,20,23)/t12-/m0/s1

InChI Key

GOAKYBVMJUXOFY-LBPRGKRZSA-N

Isomeric SMILES

CCOCCOC[C@H]1CCCN(C1)C2=C3C(=C(SC3=NC=C2)C(=O)N)N

Canonical SMILES

CCOCCOCC1CCCN(C1)C2=C3C(=C(SC3=NC=C2)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.